1-(4-Bromo-3-methoxyphenyl)ethanone
Overview
Description
1-(4-Bromo-3-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9BrO2 It is a brominated derivative of acetophenone, featuring a bromine atom at the para position and a methoxy group at the meta position relative to the ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 3-methoxyacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives such as 1-(4-amino-3-methoxyphenyl)ethanone.
Oxidation: 4-bromo-3-methoxybenzoic acid.
Reduction: 1-(4-bromo-3-methoxyphenyl)ethanol.
Scientific Research Applications
1-(4-Bromo-3-methoxyphenyl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.
Material Science: It is employed in the synthesis of functional materials, such as liquid crystals and polymers with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methoxyphenyl)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
1-(3-Bromo-4-methoxyphenyl)ethanone: Similar structure but with different positional isomerism.
1-(4-Bromo-2-methoxyphenyl)ethanone: Another positional isomer with the methoxy group at the ortho position.
1-(4-Bromo-3-methylphenyl)ethanone: Similar structure with a methyl group instead of a methoxy group.
Uniqueness: 1-(4-Bromo-3-methoxyphenyl)ethanone is unique due to the specific positioning of the bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. This unique arrangement allows for selective interactions in various chemical and biological processes, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLRGDVPTYMFSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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